Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.BrH/c9-5(10)4-3-8-1-2-11-6(8)7-4;/h1-3H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVYQOPXHWEAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-39-9 | |
| Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725234-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for imidazo[2,1-b]thiazole-6-carboxylic acid involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide combined with 1-hydroxybenzotriazole and diisopropylethylamine . The reaction proceeds through a multistage process involving the formation of intermediate compounds.
Industrial Production Methods: Modern industrial methods for the synthesis of this compound often utilize continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products .
Types of Reactions:
Oxidation: Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Synthesis of Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide
The compound can be synthesized through various methods involving the condensation of thiazole derivatives with appropriate carboxylic acids. The synthesis often employs techniques such as HPLC purification to isolate the desired product in high purity. For instance, a typical procedure involves reacting imidazo[2,1-b]thiazole with a suitable coupling agent in dimethylformamide (DMF) under controlled conditions to yield the hydrobromide salt form .
Carbonic Anhydrase Inhibition
One of the prominent applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms hCA II and hCA IX. A study demonstrated that derivatives of this compound exhibited selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing minimal activity against hCA IX and hCA XII . This selectivity is crucial for developing targeted therapies for conditions like cancer, where hCA IX is overexpressed.
| Compound | Inhibition Constant (K_i) | Target Isoform |
|---|---|---|
| 9ae | 57.7 µM | hCA II |
| 9bb | 67.9 µM | hCA II |
| 9ca | >100 µM | hCA IX |
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, this compound has shown promising results against breast and colon cancer cells.
Selective Inhibition Study
A comprehensive study evaluated a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates for their CA inhibitory properties. The findings revealed that certain substitutions on the imidazo ring enhanced selectivity and potency against hCA II compared to other isoforms. This insight is critical for designing new drugs that target specific CA isoforms associated with tumor growth and metastasis .
Pharmacological Profile
Another investigation focused on the pharmacological profile of imidazo[2,1-b]thiazole derivatives revealed their potential as dual inhibitors targeting both CA and specific cancer cell pathways. This dual action could lead to more effective treatments with reduced side effects compared to conventional therapies that do not discriminate between healthy and cancerous cells .
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Free Acid vs. Salt Forms
- Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (free acid): Molecular formula C₆H₄N₂O₂S , molecular weight 168.17 g/mol , and CAS number 53572-98-8 .
- Hydrobromide salt : Adds HBr to the free acid, increasing molecular weight and altering solubility. For example, the related compound 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide (CAS 330196-49-1 ) demonstrates how bromine substitution and salt formation modify physicochemical properties .
Ester Derivatives
- Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 80353-98-6 ): Incorporates a bromine atom and an ethyl ester group, reducing polarity compared to the carboxylic acid form. This derivative is used as a synthetic intermediate .
- Methyl imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9 ): Similar ester derivative with a methyl group, highlighting how alkylation affects lipophilicity .
Brominated and Substituted Derivatives
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 393107-92-1 ): Substitution at position 6 with a bromophenyl group introduces steric bulk, which may influence binding affinity in biological targets .
Physicochemical Properties
Thermal Stability and Melting Points
- Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide : Expected to exhibit a melting point higher than the free acid due to ionic interactions. For comparison, the structurally related 5-bromo-3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (compound 10c ) melts at 327°C , demonstrating the impact of aromatic substituents on thermal stability .
- Ethyl ester derivatives : Typically lower melting points (e.g., 257°C for compound 10d ) due to reduced crystallinity compared to ionic salts .
Solubility and Lipophilicity
- Hydrobromide salts : Generally exhibit higher aqueous solubility than free acids or esters. For instance, galantamine hydrobromide shows reduced solubility in water compared to its pamoate complex, underscoring the role of counterions .
- Lipophilicity: Ester derivatives (e.g., ethyl or methyl esters) are more lipophilic, as seen in the increased solubility of GLT-PM in butanol compared to water .
Data Tables
Table 1: Key Properties of Selected Compounds
Table 2: Solubility Trends
| Compound Type | Solubility in Water | Solubility in Organic Solvents |
|---|---|---|
| Hydrobromide salts | High | Low (e.g., BnOH) |
| Free acids | Moderate | Moderate |
| Ester derivatives | Low | High (e.g., BnOH, DMSO) |
Biological Activity
Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
This compound features a fused heterocyclic structure that combines imidazole and thiazole rings. This unique architecture contributes to its biological properties, making it a valuable scaffold in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance:
- Cell Cycle Arrest : A derivative of imidazo[2,1-b]thiazole was shown to induce G2/M cell cycle arrest in cancer cells, with an IC50 value of 1.08 µM against the A549 lung cancer cell line. The compound inhibited tubulin polymerization, which is crucial for cell division .
- Apoptosis Induction : Research indicated that imidazo[2,1-b]thiazole derivatives can induce apoptosis in various cancer cell lines. For example, a specific derivative demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 1.65 µM and induced apoptosis as confirmed by Annexin V-FITC assays .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties :
- Antibacterial Activity : Compounds derived from this scaffold exhibited moderate to good antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The activity was comparable to standard antibiotics like ampicillin .
- Antifungal Activity : The derivatives showed effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .
The mechanisms by which imidazo[2,1-b]thiazole derivatives exert their biological effects include:
- Enzyme Inhibition : These compounds have been identified as inhibitors of carbonic anhydrase (CA), particularly the hCA II isoform. The inhibition constants (K_i) ranged from 57.7 to 98.2 µM, indicating selective activity against certain CA isoforms which may have implications for cancer therapies .
- Targeting Tubulin : The ability of these compounds to disrupt tubulin polymerization is a key mechanism underlying their anticancer activity. This effect leads to cell cycle arrest and apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound 6d | Anticancer | A549 (Lung) | 1.08 | Tubulin polymerization inhibition |
| Compound 4 | Anticancer | MDA-MB-231 (Breast) | 1.65 | Apoptosis induction |
| Compound IT10 | Antitubercular | Mycobacterium tuberculosis | 2.32 | Selective inhibition |
| Compound V-g | Antibacterial | E. coli | N/A | Enzyme inhibition |
Notable Research Findings
- A study demonstrated that imidazo[2,1-b]thiazole derivatives can effectively inhibit V600E-B-RAF kinase with an IC50 value of 0.19 μM, showcasing their potential in melanoma treatment .
- Another research highlighted the selective antitubercular activity of certain derivatives, which showed no acute toxicity towards normal lung fibroblast cells while effectively targeting Mycobacterium tuberculosis strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, and how are intermediates characterized?
- Methodological Answer: A common approach involves starting with a substituted imidazo[2,1-b]thiazole scaffold (e.g., 5-(4-bromophenyl)imidazo[2,1-b]thiazole). The carboxylic acid group is introduced via oxidation or condensation reactions, followed by functionalization with aromatic amines to form Schiff bases. Intermediates are characterized using FT-IR (to confirm carbonyl and C=N bonds) and NMR (¹H/¹³C for structural elucidation) . For brominated derivatives, bromination with N-bromosuccinimide (NBS) is employed, monitored by TLC and confirmed via X-ray crystallography in some cases .
Q. How are imidazo[2,1-b]thiazole derivatives evaluated for biological activity in academic research?
- Methodological Answer: Derivatives are screened for antimicrobial activity using agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentration (MIC) values are determined, with positive controls like fluconazole. Structural-activity relationships (SAR) are analyzed by comparing substituent effects (e.g., electron-withdrawing groups at the phenyl ring enhance antifungal activity) .
Q. What spectroscopic techniques are critical for confirming the structure of imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide?
- Methodological Answer: ¹H NMR identifies aromatic protons and substituents (e.g., integration ratios for bromophenyl groups). ¹³C NMR confirms carbonyl (C=O) and heterocyclic carbons. FT-IR validates carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in complex cases .
Advanced Research Questions
Q. How can researchers optimize solvent-free Friedel-Crafts acylation to synthesize fused imidazo[2,1-b]thiazole derivatives with high selectivity?
- Methodological Answer: Eaton’s reagent (P₂O₅·MsOH) under solvent-free conditions promotes efficient acylation. Key parameters include:
- Temperature: 80–100°C for 4–6 hours.
- Substrate ratio (1:1.2 for imidazo-thiazole:acylating agent).
- Monitoring via TLC (silica gel, UV detection). Yields >90% are achieved by minimizing side reactions (e.g., over-acylation) through controlled reagent addition .
Q. What strategies resolve contradictions in spectral data for imidazo[2,1-b]thiazole derivatives, such as unexpected coupling patterns in NMR?
- Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Techniques include:
- Variable-temperature NMR to detect tautomeric shifts.
- X-ray crystallography to confirm solid-state structure (e.g., planar vs. puckered rings).
- DFT calculations to model electronic environments and predict splitting patterns .
Q. How can computational methods accelerate the design of imidazo[2,1-b]thiazole-based compounds with targeted bioactivity?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reactivity of intermediates (e.g., α-haloketones). Molecular docking identifies binding affinities to targets (e.g., fungal CYP51). Machine learning models trained on SAR datasets prioritize substituents for synthesis. ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40–60% .
Q. What are the challenges in synthesizing acid-sensitive imidazo[2,1-b]thiazole derivatives, and how are they addressed?
- Methodological Answer: Acid-labile groups (e.g., tert-butyl esters) degrade under traditional H₂SO₄/POCl₃ conditions. Alternatives include:
- Mild cyclization catalysts (e.g., FeCl₃ at 50°C).
- Protecting groups (e.g., acetyl for amines) removed via hydrolysis post-cyclization.
- Solvent-free protocols to reduce side reactions .
Methodological Tables
Table 1: Key Synthetic Routes for Imidazo[2,1-b]thiazole-6-carboxylic Acid Derivatives
Table 2: Common Pitfalls in Spectral Analysis and Solutions
| Issue | Diagnostic Tool | Resolution Strategy |
|---|---|---|
| Overlapping NMR peaks | 2D NMR (COSY, HSQC) | Assign via coupling constants |
| Ambiguous carbonyl assignment | FT-IR + DFT calculations | Compare computed vs. experimental |
| Crystallographic disorder | Single-crystal XRD refinement | Occupancy factor adjustment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
